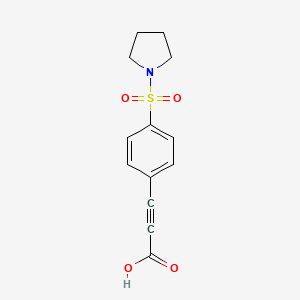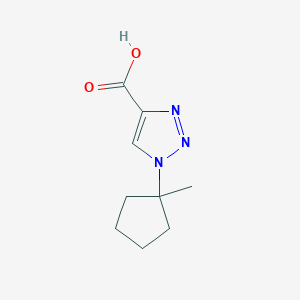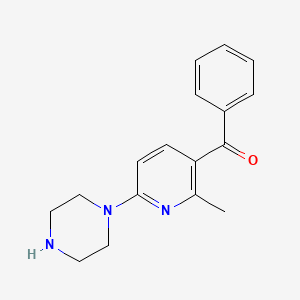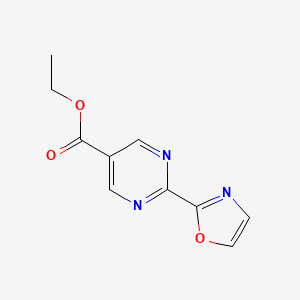
Ethyl 2-(oxazol-2-YL)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(oxazol-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that combines the structural features of oxazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(oxazol-2-yl)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-aminopyrimidine-5-carboxylate with an oxazole derivative in the presence of a suitable catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxazol-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-pyrimidine carboxylic acids, while reduction can produce corresponding alcohols .
Scientific Research Applications
Ethyl 2-(oxazol-2-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(oxazol-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to reduced cell proliferation and inflammation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo: Shares structural similarities but differs in biological activity.
Triazole-pyrimidine hybrids: Similar in structure but may have different pharmacological properties.
Uniqueness
Ethyl 2-(oxazol-2-yl)pyrimidine-5-carboxylate is unique due to its combined oxazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 2-(1,3-oxazol-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)7-5-12-8(13-6-7)9-11-3-4-16-9/h3-6H,2H2,1H3 |
InChI Key |
ZBIOIDORVSXOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



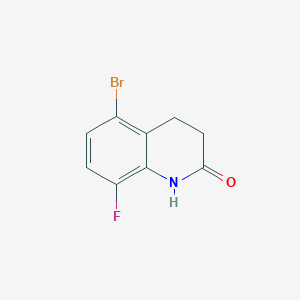
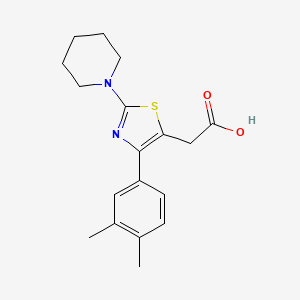




![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)
